molecular formula C15H17FN2O B1345863 N-[2-(2-Amino-4-fluorophenoxy)ethyl]-N-methyl-N-phenylamine CAS No. 946774-84-1

N-[2-(2-Amino-4-fluorophenoxy)ethyl]-N-methyl-N-phenylamine

Cat. No.: B1345863
CAS No.: 946774-84-1
M. Wt: 260.31 g/mol
InChI Key: KCYIYFRHIRJVQW-UHFFFAOYSA-N
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Description

N-[2-(2-Amino-4-fluorophenoxy)ethyl]-N-methyl-N-phenylamine is an organic compound with the molecular formula C15H17FN2O. This compound is characterized by the presence of an amino group, a fluorophenoxy group, and a phenylamine group. It is primarily used in research and development, particularly in the fields of chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-Amino-4-fluorophenoxy)ethyl]-N-methyl-N-phenylamine typically involves a multi-step process. One common method includes the following steps:

    Formation of the Fluorophenoxy Intermediate: This step involves the reaction of 2-amino-4-fluorophenol with an appropriate alkylating agent to form the 2-(2-amino-4-fluorophenoxy)ethyl intermediate.

    N-Methylation: The intermediate is then subjected to N-methylation using methyl iodide or a similar methylating agent.

    Coupling with Phenylamine: The final step involves the coupling of the N-methylated intermediate with phenylamine under suitable conditions, such as the presence of a base like sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-Amino-4-fluorophenoxy)ethyl]-N-methyl-N-phenylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The amino and phenylamine groups can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of alkylated or acylated products.

Scientific Research Applications

N-[2-(2-Amino-4-fluorophenoxy)ethyl]-N-methyl-N-phenylamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(2-Amino-4-fluorophenoxy)ethyl]-N-methyl-N-phenylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(2-Amino-4-fluorophenoxy)ethyl]-N,N-diethylamine
  • N-[2-(2-Amino-4-fluorophenoxy)ethyl]-N-methyl-N-phenylamine

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific research applications.

Properties

IUPAC Name

5-fluoro-2-[2-(N-methylanilino)ethoxy]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN2O/c1-18(13-5-3-2-4-6-13)9-10-19-15-8-7-12(16)11-14(15)17/h2-8,11H,9-10,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCYIYFRHIRJVQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOC1=C(C=C(C=C1)F)N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701199065
Record name N-[2-(2-Amino-4-fluorophenoxy)ethyl]-N-methylbenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701199065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946774-84-1
Record name N-[2-(2-Amino-4-fluorophenoxy)ethyl]-N-methylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946774-84-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[2-(2-Amino-4-fluorophenoxy)ethyl]-N-methylbenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701199065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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